molecular formula C22H26ClN3O2 B3014285 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide CAS No. 953201-42-8

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide

Cat. No.: B3014285
CAS No.: 953201-42-8
M. Wt: 399.92
InChI Key: GSEPGNORQMKWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The starting material, 1-benzylpiperidine, is synthesized through the reaction of piperidine with benzyl chloride under basic conditions.

    Oxalamide Formation: The piperidine intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.

    Chlorobenzyl Substitution: Finally, the oxalamide intermediate is reacted with 2-chlorobenzyl chloride to introduce the 2-chlorobenzyl group. This step is also carried out under basic conditions to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorobenzyl)oxalamide can be compared with other similar compounds, such as:

    N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-fluorobenzyl)oxalamide: Similar structure but with a fluorine atom instead of chlorine, which may alter its chemical reactivity and biological activity.

    N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-bromobenzyl)oxalamide: Contains a bromine atom, potentially leading to different pharmacokinetic properties.

    N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methylbenzyl)oxalamide: Substitution with a methyl group, which may affect its lipophilicity and overall bioavailability.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(2-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2/c23-20-9-5-4-8-19(20)15-25-22(28)21(27)24-14-17-10-12-26(13-11-17)16-18-6-2-1-3-7-18/h1-9,17H,10-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEPGNORQMKWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.